Regioisomeric Purity: Meta vs. Para Confirmation
The target compound, ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate, is unequivocally the meta-substituted regioisomer, as confirmed by its InChI Key (ALDBUDYDJSLBJO-UHFFFAOYSA-N) and SMILES string (CCOC(=O)C1=CC(OC2=NC(C)=CN=C2)=CC=C1) [1]. In contrast, the para-substituted regioisomer, ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate (CAS 906353-03-5), is a distinct chemical entity with its own unique CAS number and molecular structure [2].
| Evidence Dimension | Regioisomeric Substitution Pattern |
|---|---|
| Target Compound Data | Meta-substitution (3-position on benzoate ring). InChI Key: ALDBUDYDJSLBJO-UHFFFAOYSA-N. |
| Comparator Or Baseline | Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate (CAS 906353-03-5). Para-substitution (4-position on benzoate ring). |
| Quantified Difference | Distinct CAS numbers (906352-99-6 vs 906353-03-5) and unique InChI Keys (ALDBUDYDJSLBJO-UHFFFAOYSA-N vs specific para isomer key). |
| Conditions | Structural analysis based on vendor-reported chemical identifiers (SMILES, InChI Key). |
Why This Matters
Confirms that procuring the correct meta-substituted regioisomer is essential for applications where molecular geometry dictates activity or material properties.
- [1] PubChem. Ethyl 3-(6-methylpyrazin-2-yl)oxybenzoate. CID 24229683. InChI Key: ALDBUDYDJSLBJO-UHFFFAOYSA-N. SMILES: CCOC(=O)C1=CC(OC2=NC(C)=CN=C2)=CC=C1. View Source
- [2] Chembase. ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate. CAS 906353-03-5. Molecular Formula: C14H14N2O3. Molecular Weight: 258.27256. View Source
